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Glucagon-like peptide 1 (1-37) - 87805-34-3

Glucagon-like peptide 1 (1-37)

Catalog Number: EVT-243174
CAS Number: 87805-34-3
Molecular Formula: C₁₈₆H₂₇₅N₅₁O₅₉
Molecular Weight: 4169 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucagon-like peptide 1 (1-37) (GLP-1-(1-37)) is a naturally occurring peptide hormone derived from the post-translational processing of proglucagon. [] It belongs to the glucagon family of peptides and is primarily synthesized in the pancreas, specifically in low amounts compared to its shorter analog, GLP-1-(7-37). [] While the function of GLP-1-(7-37) as an incretin hormone is well-established, GLP-1-(1-37) has garnered attention for its distinct biological activities.

Research suggests that GLP-1-(1-37) plays a significant role in regulating glucose homeostasis and exhibits potential in inducing insulin production, particularly in intestinal epithelial cells. [] This unique property distinguishes it from other GLP-1 analogs and opens avenues for exploring its therapeutic potential in diabetes mellitus. []

Source

Glucagon-like peptide 1 is produced in the intestinal epithelium, specifically within the endocrine L-cells, through the post-translational processing of proglucagon. The release of this peptide is stimulated by nutrient intake, particularly carbohydrates and fats, which triggers its secretion into the bloodstream .

Classification

Glucagon-like peptide 1 (1-37) belongs to a class of incretin hormones, which are gastrointestinal hormones that stimulate insulin secretion in response to food intake. It is classified as a peptide hormone and is part of a broader family of glucagon-related peptides that include glucagon and glucagon-like peptide 2 .

Synthesis Analysis

Methods

The synthesis of Glucagon-like peptide 1 (1-37) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis involves sequentially adding protected amino acids to a growing peptide chain on a solid support. This method allows for high purity and yields of the desired peptide .

Technical Details

In solid-phase synthesis, Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly used for protecting amino groups during the synthesis process. Coupling reactions typically employ activated forms of amino acids, such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), to facilitate efficient bond formation between amino acids. The final product can be cleaved from the resin and purified using high-performance liquid chromatography .

Molecular Structure Analysis

Structure

The molecular structure of Glucagon-like peptide 1 (1-37) consists of a linear chain of amino acids with specific functional groups that contribute to its biological activity. The primary sequence includes the following amino acids:

H His Ala Gly Gly Ser Asp Leu Gly Gly Gly Gly Tyr Ala Glu Lys Tyr Pro Val Ala Asp Ser Gly Thr Ala Ile Lys Leu Thr Lys Leu Gly Gly \text{H His Ala Gly Gly Ser Asp Leu Gly Gly Gly Gly Tyr Ala Glu Lys Tyr Pro Val Ala Asp Ser Gly Thr Ala Ile Lys Leu Thr Lys Leu Gly Gly }

This sequence reflects its role in receptor binding and activation .

Data

The molecular weight of Glucagon-like peptide 1 (1-37) is approximately 4,000 Da, and it exhibits a high degree of structural flexibility due to its relatively small size and specific amino acid composition. Its three-dimensional conformation is critical for its interaction with the glucagon-like peptide 1 receptor .

Chemical Reactions Analysis

Reactions

Glucagon-like peptide 1 (1-37) undergoes various biochemical reactions, primarily involving cleavage by enzymes such as dipeptidyl peptidase IV, which rapidly inactivates it after secretion. This enzymatic action emphasizes the importance of understanding its stability and bioavailability when considering therapeutic applications .

Technical Details

The cleavage by dipeptidyl peptidase IV occurs at specific sites within the peptide structure, leading to the formation of inactive fragments such as GLP-1(9-37). This reaction significantly impacts the pharmacokinetics and pharmacodynamics of Glucagon-like peptide 1-based therapies for conditions like type 2 diabetes mellitus .

Mechanism of Action

Process

Glucagon-like peptide 1 (1-37) exerts its effects primarily through binding to the glucagon-like peptide 1 receptor, a G-protein coupled receptor located on pancreatic beta cells. Upon binding, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate and subsequent insulin secretion in a glucose-dependent manner .

Data

Research indicates that Glucagon-like peptide 1 enhances insulin sensitivity and promotes beta-cell proliferation, contributing to improved glycemic control in diabetic patients . Additionally, it has been shown to reduce appetite and promote satiety, further aiding in metabolic regulation.

Physical and Chemical Properties Analysis

Physical Properties

Glucagon-like peptide 1 (1-37) is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under acidic conditions but is sensitive to heat and alkaline environments.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 4,000 Da
  • Solubility: Soluble in water; insoluble in organic solvents.
  • pH Stability: Stable at pH levels between 4 and 7 but degrades at higher pH levels.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Glucagon-like peptide 1 (1-37) has significant implications in medical research and clinical applications:

  • Diabetes Treatment: It is utilized as a therapeutic agent for type 2 diabetes mellitus due to its ability to enhance insulin secretion and lower blood glucose levels.
  • Obesity Management: Research indicates potential benefits in weight management through appetite suppression.
  • Cardiovascular Health: Emerging studies suggest protective cardiovascular effects associated with glucagon-like peptide 1 signaling pathways.
Historical Context and Discovery of Glucagon-like Peptide 1 (1-37)

Early Identification in Proglucagon Processing Pathways

The identification of glucagon-like peptide 1 (1-37) (GLP-1(1-37)) emerged from groundbreaking research on proglucagon processing in the early 1980s. With the advent of recombinant DNA technology, scientists decoded the nucleotide sequences of proglucagon cDNA clones from anglerfish (Lophius americanus) and mammalian species. These studies revealed that proglucagon encodes multiple peptides, including glucagon, GLP-1, and GLP-2, within a single precursor molecule [1] [4]. Initial predictions suggested that bioactive GLP-1 would be liberated as a 37-amino acid peptide (GLP-1(1-37)) through cleavage at dibasic residues (Arg⁷¹-Arg⁷² and Lys⁷⁶-Arg⁷⁷) by prohormone convertases [1]. Tissue-specific processing patterns were soon observed: pancreatic extracts contained predominantly larger immunoreactive fragments like major proglucagon fragment (MPGF), while intestinal tissues produced smaller GLP-1 immunoreactive peptides [1] [9]. Chromatography and radioimmunoassays confirmed that both amidated (GLP-1(1-36)amide) and glycine-extended (GLP-1(1-37)) isoforms existed in pancreatic tissues, though intestinal processing favored truncated forms [1]. This tissue-specific dichotomy highlighted the complexity of proglucagon processing and set the stage for functional characterization of individual peptides.

Table 1: Key Milestones in GLP-1(1-37) Discovery

YearDiscoveryKey Researchers
1982Anglerfish proglucagon cDNA sequencing reveals multiple glucagon-like peptidesLund & Goodman [1]
1983Mammalian proglucagon cDNA cloning identifies GLP-1(1-37) sequenceBell et al. [4]
1984–1987Tissue-specific processing patterns established (pancreas vs. intestine)Drucker, Habener [1] [4]
1987Functional inactivity of GLP-1(1-37) in insulin secretion assaysDrucker et al. [1]

Distinction from Truncated Isoforms in Initial Characterization Studies

The functional divergence between full-length and truncated GLP-1 isoforms became apparent through systematic bioactivity studies. Drucker et al. (1987) demonstrated that while GLP-1(7-37) and GLP-1(7-36)amide potently stimulated cyclic AMP (cAMP) accumulation in insulinoma cells at concentrations as low as 50 pM, GLP-1(1-37) and GLP-1(1-36)amide showed no such activity even at 100-fold higher concentrations (5 nM) [1] [4]. Similarly, GLP-1(7-37) enhanced insulin mRNA expression and glucose-dependent insulin secretion in islet cell lines, whereas GLP-1(1-37) was inert [1] [10]. This stark functional contrast was attributed to structural requirements for receptor activation: the N-terminal truncation in GLP-1(7-37) exposes a histidine residue (His¹) critical for binding the GLP-1 receptor (GLP-1R) [3] [7].

Despite its lack of incretin activity, GLP-1(1-37) was later found to possess unique biological roles. In 2003, studies revealed that GLP-1(1-37) induces insulin production in intestinal epithelial cells by upregulating the Notch-related gene ngn3 (neurogenin 3) and its downstream targets (NeuroD, Pax-4), which govern endocrine differentiation [2] [5]. This conversion of intestinal cells into insulin-producing cells occurred both in vitro and in vivo, suggesting a developmental or reparative function distinct from the glucoregulatory actions of GLP-1(7-36)amide [2] [5].

Table 2: Functional Properties of GLP-1 Isoforms

PropertyGLP-1(1-37)GLP-1(7-36)amide
Receptor ActivationNo binding to GLP-1RHigh-affinity GLP-1R agonist [1]
cAMP InductionInactive (up to 5 nM)Active from 50 pM [1]
Insulin SecretionNot stimulatedGlucose-dependent stimulation [10]
Gene Expression RoleUpregulates ngn3 in intestinal epitheliaMinimal effect [2] [5]
DPP-4 SusceptibilityResistantRapidly degraded [3] [7]

Evolutionary Conservation Across Vertebrate Species

GLP-1(1-37) exhibits remarkable sequence conservation across mammals but shows intriguing evolutionary variations in non-mammalian vertebrates. Mammalian GLP-1 sequences (human, rat, bovine, hamster) are identical, indicating strong negative selection pressure to preserve function [1] [6]. Beyond mammals, however, the proglucagon gene has undergone lineage-specific modifications:

  • Amphibians: Frogs (Xenopus laevis and X. tropicalis) possess three GLP-1 paralogs due to exon duplications in the proglucagon gene, while ornate horned frogs (Ceratophrys ornata) retain two copies [8] [6]. These paralogs show <60% sequence identity to human GLP-1(1-37).
  • Reptiles: The Gila monster (Heloderma suspectum) produces exendin-4, a GLP-1-like peptide in venom glands with 53% homology to GLP-1(1-37) but unique stability against dipeptidyl peptidase-4 (DPP-4) degradation [3] [8]. Unlike amphibian duplications, exendin-4 arises from a distinct gene (Grl) not found in mammals [6] [8].
  • Fish: Teleost fish (e.g., zebrafish) have lost the GLP-1 receptor (Glp1r) but retained GLP-1 peptides. Anglerfish proglucagon encodes glucagon and one glucagon-like peptide (resembling GIP), but lacks a direct GLP-1(1-37) ortholog [1] [6].

Functional analyses of ancestral sequences reconstructed from phylogenetic trees suggest that early vertebrate GLP-1(1-37) may have had broader roles in nutrient sensing and tissue development. For example, GLP-1 sequences from the Japanese firebelly newt (Cynops pyrrhogaster) and African bullfrog (Pyxicephalus adspersus) stimulate insulin secretion in mammalian cells despite low sequence identity, implying conserved receptor-interaction motifs [8]. The N-terminal domain (positions 1–20) shows higher variability than the C-terminal region (positions 21–37), reflecting differential functional constraints across the peptide [6] [8].

Table 3: Evolutionary Variations in GLP-1(1-37)-Like Peptides

LineageSpecies ExampleGLP-1 CopiesSequence Identity vs. HumanUnique Features
Eutherian MammalsHomo sapiens1100%Identical sequence across species
AmphibiaXenopus laevis358%–62%Exon duplication events [8]
ReptiliaHeloderma suspectum253% (exendin-4)Venom gland expression; DPP-4 resistant [8]
Teleost FishAnglerfish1∼45%Binds glucagon receptor, not GLP-1R [6]
MonotremesOrnithorhynchus anatinus186%Venom component [6]

These evolutionary trajectories underscore how GLP-1(1-37)'s structure-function relationships have been shaped by selective pressures. While its insulinotropic function diminished in some lineages (e.g., fish), its role in intestinal differentiation and development appears phylogenetically ancient, as evidenced by conserved ngn3-mediated pathways in mammals and amphibians [2] [5] [8]. The stability of the C-terminal α-helical domain (residues 22–37) across 350 million years of vertebrate evolution further highlights its fundamental role in peptide folding and receptor interactions [3] [8].

Concluding Remarks

GLP-1(1-37) represents an evolutionarily conserved product of proglucagon processing whose biological significance extends beyond its initial classification as an "inactive" precursor. Its distinction from truncated isoforms in early functional studies revealed the critical importance of N-terminal residues for incretin activity, while later work uncovered unique roles in cellular differentiation. The peptide's evolutionary conservation—amidst lineage-specific duplications, deletions, and functional diversifications—highlights its enduring role in vertebrate physiology. Future studies exploring its interactions with novel receptors or signaling pathways may yield further insights into this multifaceted molecule.

Compounds Mentioned

  • Glucagon-like peptide 1 (1-37) [GLP-1(1-37)]
  • GLP-1(7-36)amide
  • GLP-1(1-36)amide
  • Exendin-4
  • Glucagon
  • Oxyntomodulin
  • Glicentin
  • Major proglucagon fragment (MPGF)

Properties

CAS Number

87805-34-3

Product Name

Glucagon-like peptide 1 (1-37)

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C₁₈₆H₂₇₅N₅₁O₅₉

Molecular Weight

4169 g/mol

InChI

InChI=1S/C186H275N51O59/c1-17-94(10)149(182(294)209-98(14)155(267)220-128(73-105-78-199-111-42-28-27-41-109(105)111)171(283)223-123(68-91(4)5)173(285)234-147(92(6)7)180(292)219-113(43-29-31-63-187)158(270)200-81-136(245)210-112(45-33-65-197-185(191)192)157(269)203-84-146(262)263)236-174(286)126(70-102-37-23-19-24-38-102)225-165(277)120(55-61-142(254)255)216-162(274)114(44-30-32-64-188)212-153(265)96(12)206-152(264)95(11)207-161(273)118(51-57-135(190)244)211-137(246)82-201-160(272)117(53-59-140(250)251)215-168(280)122(67-90(2)3)222-170(282)125(72-104-47-49-108(243)50-48-104)226-177(289)132(85-238)230-179(291)134(87-240)231-181(293)148(93(8)9)235-176(288)131(77-145(260)261)228-178(290)133(86-239)232-184(296)151(100(16)242)237-175(287)127(71-103-39-25-20-26-40-103)229-183(295)150(99(15)241)233-138(247)83-202-159(271)116(52-58-139(248)249)213-154(266)97(13)208-167(279)129(75-107-80-196-89-205-107)227-163(275)115(46-34-66-198-186(193)194)214-164(276)119(54-60-141(252)253)217-169(281)124(69-101-35-21-18-22-36-101)224-166(278)121(56-62-143(256)257)218-172(284)130(76-144(258)259)221-156(268)110(189)74-106-79-195-88-204-106/h18-28,35-42,47-50,78-80,88-100,110,112-134,147-151,199,238-243H,17,29-34,43-46,51-77,81-87,187-189H2,1-16H3,(H2,190,244)(H,195,204)(H,196,205)(H,200,270)(H,201,272)(H,202,271)(H,203,269)(H,206,264)(H,207,273)(H,208,279)(H,209,294)(H,210,245)(H,211,246)(H,212,265)(H,213,266)(H,214,276)(H,215,280)(H,216,274)(H,217,281)(H,218,284)(H,219,292)(H,220,267)(H,221,268)(H,222,282)(H,223,283)(H,224,278)(H,225,277)(H,226,289)(H,227,275)(H,228,290)(H,229,295)(H,230,291)(H,231,293)(H,232,296)(H,233,247)(H,234,285)(H,235,288)(H,236,286)(H,237,287)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H4,191,192,197)(H4,193,194,198)/t94-,95-,96-,97-,98-,99+,100+,110-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,147-,148-,149-,150-,151-/m0/s1

InChI Key

UKVFVQPAANCXIL-FJVFSOETSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC8=CN=CN8)N

Synonyms

GLP-I (1-37)
glucagon-like peptide 1 (1-37)
glucagon-like peptide I (1-37)
proglucagon (72-108)

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC8=CN=CN8)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CN=CN8)N

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